ESIPT Photoreactivity vs. Photoinert Regioisomers
In a direct head-to-head study of five benzannelated 2-phenylphenol derivatives, 2-(1-naphthyl)phenol (compound 12) underwent excited-state proton transfer (ESPT) to both the 2′- and 7′-positions of the naphthalene ring, generating quinone methide intermediates that either reverted via reverse proton transfer or underwent electrocyclic ring closure to dihydrobenzoxanthenes. In contrast, 3-phenyl-2-naphthol (10) and 1-phenyl-2-naphthol (11) were completely photoinert under identical conditions [1][2].
| Evidence Dimension | Photochemical reactivity (ESIPT/ESPT competence) |
|---|---|
| Target Compound Data | ESIPT-active; forms dihydrobenzoxanthene via quinone methide; D-exchange quantum yield at 2′-position Φ = 0.14 ± 0.02; cyclization quantum yield Φ = 0.20 ± 0.02; preparative yield of dihydrobenzoxanthene ≈ 80% [1][3] |
| Comparator Or Baseline | 3-Phenyl-2-naphthol (10): photoinert. 1-Phenyl-2-naphthol (11): photoinert. 2-Phenylphenol (1): ESIPT-active but lower quantum efficiency (Φ for D-exchange = 0.041) [2][4] |
| Quantified Difference | Categorical: target compound is ESIPT-active; comparators 10 and 11 are photoinert. Among ESIPT-active analogs, target compound Φ(D-exchange) ≈ 3.4× higher than 2-phenylphenol (0.14 vs. 0.041) [4]. |
| Conditions | Photolysis in 9:1 (v/v) CH3CN-H2O, λex = 300 nm, Rayonet photoreactor with 300 nm lamps; deuterium exchange studies in CH3CN-D2O [1] |
Why This Matters
Only the 1-naphthyl substitution pattern permits productive ESIPT photochemistry; procurement of photoinert regioisomers yields no photoreactivity, making 2-(naphthalen-1-yl)phenol the requisite starting material for photochemical synthesis of benzoxanthene derivatives.
- [1] Lukeman, M.; Wan, P. Excited-State Intramolecular Proton Transfer in o-Hydroxybiaryls: A New Route to Dihydroaromatic Compounds. J. Am. Chem. Soc. 2003, 125, 1164–1165. View Source
- [2] Wan, P. et al. Photocyclization and Photoaddition Reactions of Arylphenols via Intermediate Quinone Methides. (Summary via CORE). Compounds 10 and 11 photoinert; 12 and 13 ESPT-active. View Source
- [3] Lukeman, M.; Wan, P. Supporting Information: D-exchange Φ = 0.14 ± 0.02; cyclization Φ = 0.20 ± 0.02. J. Am. Chem. Soc. 2003, 125, 1164–1165 (from PDF Fig. 2 and text). View Source
- [4] Ivković, J. et al. Comparison of 2-phenylphenol (Φ D-exchange = 0.041) vs. 2-(1-naphthyl)phenol. scite.ai reference summary. View Source
